molecular formula C6H15Cl2N3O2 B2536143 2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride CAS No. 2416234-19-8

2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride

Cat. No. B2536143
CAS RN: 2416234-19-8
M. Wt: 232.11
InChI Key: FMZBNXNMFBACBD-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 88017-03-2 . It is also known as N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride .


Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H15N3O2.ClH/c8-1-2-9-7(11)10-3-5-12-6-4-10 .


Chemical Reactions Analysis

Morpholines, including “this compound”, are synthesized from 1,2-amino alcohols and related compounds . The synthesis involves a sequence of coupling, cyclization, and reduction reactions .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 209.68 .

Scientific Research Applications

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives, including compounds structurally related to "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," have been extensively explored for their broad spectrum of pharmacological activities. These compounds have been synthesized and designed for diverse pharmacological activities due to their unique structural features. Research indicates that these derivatives exhibit a range of potent pharmacophoric activities, which supports ongoing efforts to design and synthesize novel morpholine and pyran derivatives for potential therapeutic applications (Asif & Imran, 2019).

Neuroprotective and Antidepressant-like Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound related to the chemical class of "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," demonstrates significant neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These effects suggest potential therapeutic applications for neurodegenerative diseases and conditions requiring antidepressant and antiaddictive interventions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Role in Chemosensors for Zinc Ions

The incorporation of carboxamide groups into 8-aminoquinoline molecules, a similar structural modification approach as in "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," enhances water solubility and cell membrane permeability. These derivatives, including 8-amidoquinoline, have shown vast potential as functional receptors for zinc ions, primarily due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. This underscores the potential of such derivatives in the development of sensitive and selective chemosensors for zinc and other metal ions (Mohamad et al., 2021).

Safety and Hazards

The compound has been classified with the hazard statements H303, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(aminomethyl)morpholine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.2ClH/c7-3-5-4-9(6(8)10)1-2-11-5;;/h5H,1-4,7H2,(H2,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBDJVIOCUMQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)N)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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